3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one
Overview
Description
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one is a useful research compound. Its molecular formula is C17H18O6 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers have synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, structurally similar to the compound , demonstrating notable antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Pyrolytic Reactivities in Lignin Model Dimers
- The study of phenolic and nonphenolic deuterated lignin model dimers, including compounds analogous to 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one, has provided insights into the pyrolytic β-ether cleavage reactions. This is essential for understanding radical chain reactions in lignin pyrolysis, a crucial process in biomass conversion and biofuel production (Watanabe, Kawamoto, & Saka, 2015).
Anticancer Activity in Phenolic Compounds
- A study identified a new phenolic compound with strong cytotoxicity against tumor cell lines, indicating the potential of such compounds, including the one , in cancer research and therapy (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Antioxidant Activity
- Research on new lignans isolated from fruits revealed their potent antioxidant activities. Compounds structurally similar to this compound were found effective against oxidative stress-induced impairment, suggesting their potential use in antioxidant therapies (Mei, Wang, Du, Liu, Zhang, & Cheng, 2009).
Inhibitory Effects on LPS-induced NO Production
- Phenolic compounds isolated from natural sources showed inhibitory activities against LPS-induced NO production in cells, indicating their potential anti-inflammatory properties. This includes compounds structurally related to the chemical in focus, highlighting its possible role in inflammation and immune response studies (Min & Cuong, 2013).
Properties
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16,18-19H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCVBRLTBAYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(=O)C2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327285 | |
Record name | NSC641529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22317-34-6 | |
Record name | NSC641529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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